

Application Notes: 2-Hydroxy-2-methylpropiophenone in Photolithography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-2-methylpropiophenone*

Cat. No.: *B179518*

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Introduction

2-Hydroxy-2-methylpropiophenone, also known by trade names such as Darocur 1173 or Irgacure 1173, is a highly efficient Type I photoinitiator widely used in photolithography and other UV-curing applications.[1][2] As a Type I initiator, it undergoes direct cleavage upon exposure to ultraviolet (UV) light to generate free radicals, which subsequently initiate the polymerization of monomers and oligomers in a photoresist formulation.[1] Its high efficiency, excellent solubility in common organic solvents, and compatibility with various monomers, such as acrylates and methacrylates, make it a crucial component in the fabrication of microstructures, hydrogels, coatings, and adhesives.[1][2]

Physicochemical Properties

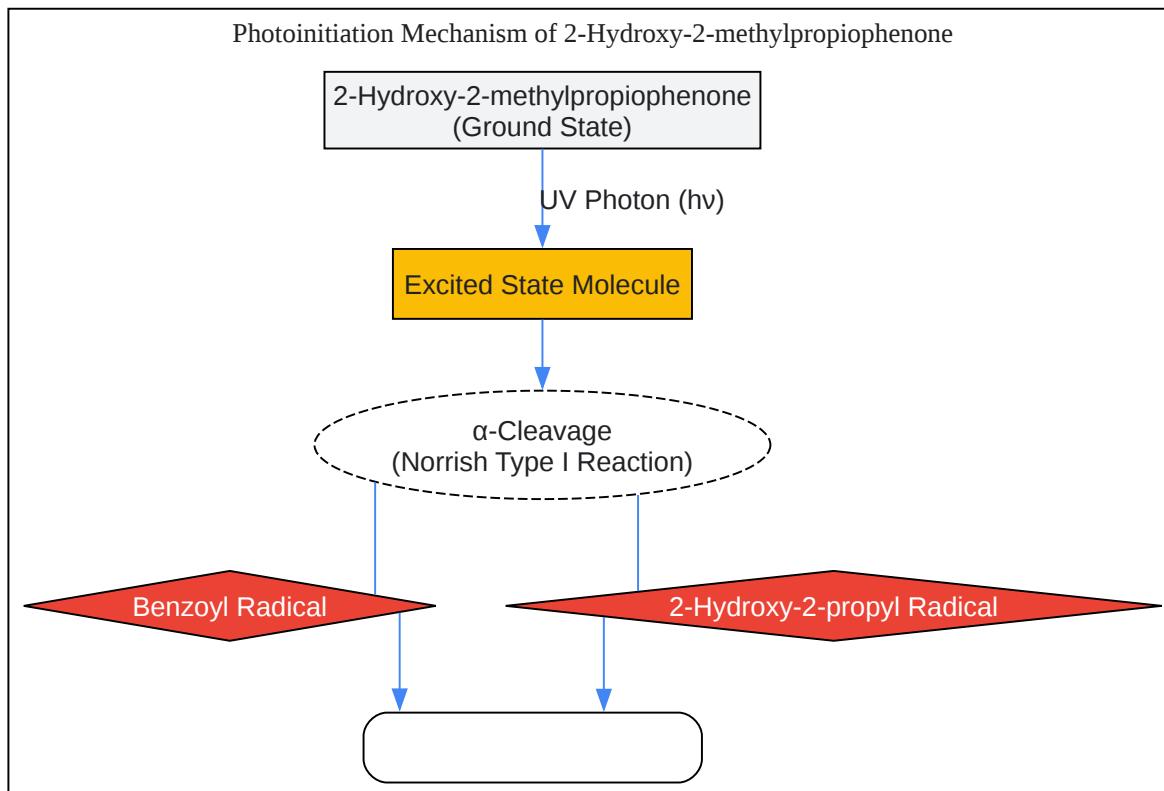
The key properties of **2-Hydroxy-2-methylpropiophenone** are summarized in the table below. Its UV absorption spectrum is critical for photolithography, as the wavelength of the exposure tool must overlap with the absorption peaks of the photoinitiator to ensure efficient radical generation.

Property	Value	References
CAS Number	7473-98-5	[3] [4] [5]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[4] [5]
Molecular Weight	164.2 g/mol	[3] [5]
Appearance	Colorless to pale yellow liquid	[2] [4] [5]
UV Absorption Peaks	244 nm, 278 nm, 322 nm	[5]
Optimal UV Range	200 - 400 nm	[1] [3]
Synonyms	HMPP, Darocur 1173, Irgacure 1173, Photocure-1173	[3] [4] [5]

Mechanism of Photoinitiation

2-Hydroxy-2-methylpropiophenone operates via a Norrish Type I cleavage mechanism. This process is characterized by the direct fragmentation of the molecule into two distinct free radicals upon absorption of UV radiation.[\[1\]](#)[\[2\]](#)

- UV Absorption: The ketone group in the molecule absorbs a photon of UV light, promoting it to an excited electronic state.[\[1\]](#)
- α -Cleavage: In this excited state, the bond between the carbonyl group and the adjacent tertiary carbon atom breaks homolytically.[\[1\]](#)
- Radical Formation: This cleavage event generates a benzoyl radical and a 2-hydroxy-2-propyl radical.[\[1\]](#)
- Polymerization Initiation: Both of these highly reactive radical species can then initiate the polymerization of monomer units (e.g., acrylates) in the photoresist, leading to the rapid formation of a crosslinked polymer network.[\[1\]](#)



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Caption: Norrish Type I photo-cleavage mechanism.

Quantitative Data Summary

The concentration of **2-Hydroxy-2-methylpropiophenone** in a photopolymerizable formulation directly impacts the kinetics of polymerization and the mechanical properties of the final cured material.

Table 1: Effect of Photoinitiator Concentration on Hydrogel Properties

This table summarizes findings from a study on polyvinylpyrrolidone-based hydrogels, demonstrating how increasing the amount of **2-Hydroxy-2-methylpropiophenone** affects the material's structural and mechanical characteristics.[\[6\]](#)

Photoinitiator Amount	Polymer Network Structure	Tensile Strength	Percentage Elongation
Low	Less compact, longer polymer chains	Lower	Higher
High	More compact, shorter and more numerous crosslinked chains	Increased	Decreased

Data adapted from a study on the influence of **2-hydroxy-2-methylpropiophenone** content in hydrogel materials.[\[6\]](#)

Table 2: Example Formulations in Photolithography

This table provides examples of concentrations used in specific photolithography-related applications.

Application	Monomer/Oligomer System	Photoinitiator Concentration	Reference
Fabrication of non-gas-permeable mold	Isobornyl acrylate, n-butyl acrylate, triethylene glycol diacrylate	4 wt%	[7]
Synthesis of composite superabsorbent	Acrylic acid, acrylamide, sodium 4-styrenesulfonate	Not specified, used as initiator	[8]
Stop-Flow Lithography	Poly(ethylene glycol) diacrylate solution	Not specified, used as initiator	[8] [9]

Experimental Protocols

Protocol 1: General Protocol for UV Photolithography

This protocol outlines the fundamental steps for creating a patterned polymer structure on a substrate using a photoresist containing **2-Hydroxy-2-methylpropiophenone**.

Materials:

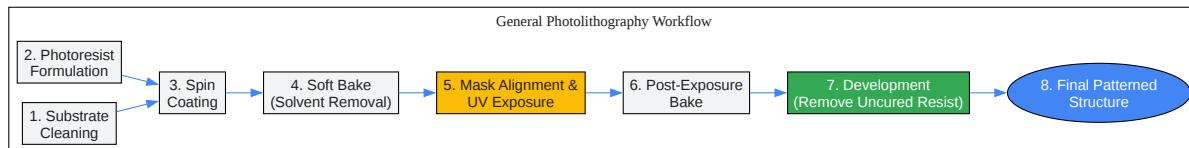
- Substrate (e.g., silicon wafer, glass slide)
- Photoresist formulation: Monomer/oligomer blend (e.g., acrylates), **2-Hydroxy-2-methylpropiophenone** (1-5 wt%), and a suitable solvent.
- Spin coater
- Hot plate
- UV light source (e.g., mask aligner, LED lamp at ~365 nm)
- Photomask with desired pattern
- Developer solvent (e.g., acetone, isopropanol)

Methodology:

- Substrate Preparation: Clean the substrate thoroughly using solvents (e.g., acetone, isopropanol) and dry with a nitrogen gun. If necessary, apply an adhesion promoter.
- Photoresist Application: Dispense the photoresist formulation onto the center of the substrate.
- Spin Coating: Mount the substrate on the spin coater. Spin at a defined speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.
- Soft Bake: Place the coated substrate on a hot plate at a specified temperature (e.g., 65-95°C) for 1-5 minutes to evaporate the solvent.[10]
- UV Exposure: Place the photomask over the photoresist-coated substrate. Expose the assembly to UV light (e.g., 365 nm) with a specific dose (e.g., 100-200 mJ/cm²).[10] The

photoinitiator will generate radicals in the exposed regions, causing polymerization.

- Post-Exposure Bake (Optional but Recommended): Bake the substrate on a hot plate (e.g., 65-95°C) for 1-5 minutes to enhance crosslinking and improve feature definition.[10]
- Development: Immerse the substrate in the developer solvent for 30-60 seconds with gentle agitation. The unpolymerized resist (unexposed regions) will dissolve, revealing the patterned structure.
- Hard Bake (Optional): To further stabilize the patterned features, bake the substrate at a higher temperature (e.g., 120-165°C).[10]



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Caption: Standard workflow for a photolithography process.

Protocol 2: Fabrication of a Microstructured Polymer Film

This protocol is adapted from a method for creating a polymer mold and is representative of a common application for **2-Hydroxy-2-methylpropiophenone**.[7]

Materials:

- Photopolymer blend: 43 wt% isobornyl acrylate, 33 wt% n-butyl acrylate, 20 wt% triethylene glycol diacrylate, and 4 wt% **2-hydroxy-2-methylpropiophenone**.[7]
- Glass substrate

- Master mold with desired microstructures (with release layer treatment)
- UV LED light source (365 nm, e.g., 72 W)[7]

Methodology:

- Preparation: Prepare the photopolymer blend by mixing the components thoroughly until a homogeneous solution is achieved.
- Application: Apply the photopolymer blend onto a clean glass substrate.
- Molding: Carefully press the release-treated master mold onto the coated substrate, ensuring even pressure to displace excess resin and avoid air bubbles.
- UV Curing: While maintaining pressure, expose the entire assembly to a 365 nm UV light source for approximately 5 seconds.[7] The **2-Hydroxy-2-methylpropiophenone** will initiate rapid polymerization, solidifying the resin.
- Demolding: After curing, carefully separate the master mold from the substrate. The substrate will now have a solidified, microstructured polymer film that is a negative replica of the master mold.

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- To cite this document: BenchChem. [Application Notes: 2-Hydroxy-2-methylpropiophenone in Photolithography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b179518#application-of-2-hydroxy-2-methylpropiophenone-in-photolithography]

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